molecular formula C13H16O5 B4720597 3-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]acrylic acid

3-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]acrylic acid

Cat. No. B4720597
M. Wt: 252.26 g/mol
InChI Key: XDUZVSSGBMLMOU-GQCTYLIASA-N
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Description

3-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]acrylic acid, commonly known as EEPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EEPA belongs to the class of phenylacrylic acids and is structurally similar to other compounds such as cinnamic acid and coumaric acid. The unique chemical structure of EEPA makes it an attractive candidate for various research studies, including drug discovery and development.

Mechanism of Action

The exact mechanism of action of EEPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer development. EEPA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. EEPA has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
EEPA has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. EEPA has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EEPA in lab experiments is its synthetic nature, which allows for precise control over its chemical properties and purity. EEPA is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using EEPA in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on EEPA, including its potential use in combination therapy for cancer treatment, its effects on the immune system, and its potential use as a drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of EEPA and to determine its safety and efficacy in humans.

Scientific Research Applications

EEPA has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that EEPA can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and asthma. EEPA has also shown promising results in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

(E)-3-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-2-17-12-9-10(4-6-13(15)16)3-5-11(12)18-8-7-14/h3-6,9,14H,2,7-8H2,1H3,(H,15,16)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUZVSSGBMLMOU-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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